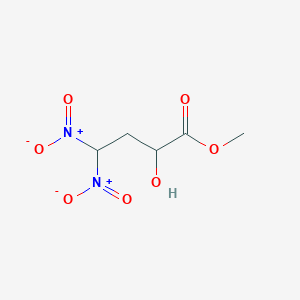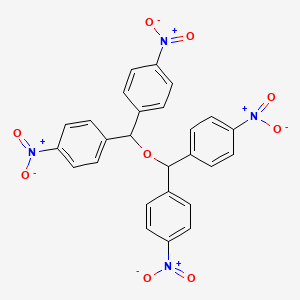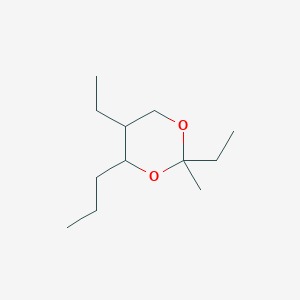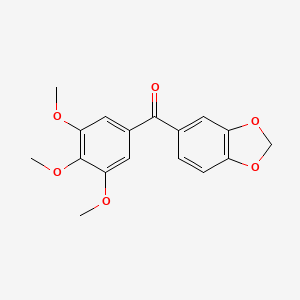![molecular formula C26H22O B14730310 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one CAS No. 5705-76-0](/img/structure/B14730310.png)
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its complex structure, which includes a naphthalene ring, a phenyl ring, and a propanone group
Méthodes De Préparation
The synthesis of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. These methods often employ advanced techniques such as microwave-assisted synthesis and high-pressure reactors to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Applications De Recherche Scientifique
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have similar structural features and exhibit comparable biological activities.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5705-76-0 |
|---|---|
Formule moléculaire |
C26H22O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[2-(naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H22O/c27-26(17-15-20-8-2-1-3-9-20)25-13-7-6-12-24(25)19-21-14-16-22-10-4-5-11-23(22)18-21/h1-14,16,18H,15,17,19H2 |
Clé InChI |
IRIVDMWFHAIPPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)











